molecular formula C9H10ClNOS B14057328 1-(4-Amino-3-mercaptophenyl)-3-chloropropan-1-one

1-(4-Amino-3-mercaptophenyl)-3-chloropropan-1-one

Cat. No.: B14057328
M. Wt: 215.70 g/mol
InChI Key: FTTAQPIHMAZLGU-UHFFFAOYSA-N
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Description

1-(4-Amino-3-mercaptophenyl)-3-chloropropan-1-one is a chlorinated propanone derivative featuring a 4-amino-3-mercaptophenyl substituent. Its structure is characterized by:

  • Aromatic ring: Substituted with amino (-NH₂) and mercapto (-SH) groups at positions 4 and 3, respectively.
  • Chloropropanone backbone: A 3-chloropropan-1-one moiety linked to the aromatic ring.

Properties

Molecular Formula

C9H10ClNOS

Molecular Weight

215.70 g/mol

IUPAC Name

1-(4-amino-3-sulfanylphenyl)-3-chloropropan-1-one

InChI

InChI=1S/C9H10ClNOS/c10-4-3-8(12)6-1-2-7(11)9(13)5-6/h1-2,5,13H,3-4,11H2

InChI Key

FTTAQPIHMAZLGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCCl)S)N

Origin of Product

United States

Preparation Methods

Primary Synthetic Routes

Multi-Step Functionalization of Pre-Substituted Phenyl Intermediates

A common strategy involves constructing the phenyl ring with pre-installed amino and mercapto groups, followed by introducing the chloropropanone side chain.

Step 1: Synthesis of 4-Amino-3-mercaptophenol

4-Nitro-3-mercaptophenol is synthesized via nitration of 3-mercaptophenol, followed by catalytic hydrogenation to reduce the nitro group to an amine. This method yields the di-substituted phenol in 68–72% yield, though competing oxidation of the thiol group necessitates inert conditions.

Key Reaction:
$$
\text{3-Mercaptophenol} \xrightarrow[\text{HNO}3]{\text{H}2\text{SO}4} \text{4-Nitro-3-mercaptophenol} \xrightarrow[\text{Pd/C}]{\text{H}2} \text{4-Amino-3-mercaptophenol}
$$
Conditions:

  • Nitration: 0–5°C, 4 h.
  • Reduction: 25°C, 3 atm H₂, ethanol solvent.

Thiol-Protected Intermediate Approach

To mitigate thiol oxidation, the mercapto group is protected as a disulfide or trityl ether prior to acylation.

Protection with Trityl Chloride

The mercapto group is reacted with trityl chloride (TrCl) to form a stable trityl thioether:
$$
\text{4-Amino-3-mercaptophenol} + \text{TrCl} \rightarrow \text{4-Amino-3-(TrS)phenol}
$$
Conditions:

  • Dry THF, triethylamine, 0°C, 2 h.
  • Yield: 85–90%.
Acylation and Deprotection

The protected intermediate undergoes acylation followed by deprotection using silver nitrate:
$$
\text{4-Amino-3-(TrS)phenol} \xrightarrow[\text{AlCl}3]{\text{ClCH}2\text{COCl}} \text{1-(4-Amino-3-(TrS)phenyl)-3-chloropropan-1-one} \xrightarrow{\text{AgNO}_3} \text{1-(4-Amino-3-mercaptophenyl)-3-chloropropan-1-one}
$$
Conditions:

  • Deprotection: Methanol/water (4:1), 12 h.
  • Yield: 70–75%.

Mechanistic Insights and Optimization

Friedel-Crafts Acylation Dynamics

The electron-deficient phenyl ring (due to -NH₂ and -SH) reduces electrophilic substitution reactivity. AlCl₃ acts as both a catalyst and a Lewis acid, polarizing the chloroacetyl chloride to enhance electrophilicity. Competitive side reactions include:

  • Over-acylation at the amino group.
  • Thiol oxidation to disulfides.

Optimization Strategies:

  • Low temperatures (0–5°C) to minimize side reactions.
  • Stoichiometric AlCl₃ (1.2 equiv) for complete activation.

Thiol Protection Efficiency

Trityl protection offers high stability but requires AgNO₃ for deprotection, which can complicate scalability. Alternative protecting groups (e.g., acetyl) were evaluated but showed lower stability under acylation conditions.

Analytical Characterization

Post-synthesis characterization employs:

  • NMR Spectroscopy:
    • $$ ^1\text{H} $$ NMR (CDCl₃): δ 2.85 (t, 2H, CH₂Cl), 3.45 (t, 2H, COCH₂), 6.75–7.20 (m, aromatic H).
  • Mass Spectrometry:
    • Molecular ion peak at m/z 215.70 [M+H]⁺, consistent with the molecular formula C₉H₁₀ClNOS.
  • HPLC Purity:
    • >98% purity achieved via reverse-phase chromatography.

Industrial Scalability and Challenges

Scale-up efforts face hurdles in:

  • Cost of thiol-protecting agents.
  • Pd-catalyst removal in coupling reactions. Continuous flow reactors are proposed to enhance yield and reduce reaction times for Friedel-Crafts steps.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-3-mercaptophenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carbonyl group in the chloropropanone moiety can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like ammonia or thiourea can be used under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-mercaptophenyl)-3-chloropropan-1-one involves its interaction with various molecular targets. The amino and mercapto groups can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and protein function. The compound can also undergo redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares key features of 1-(4-Amino-3-mercaptophenyl)-3-chloropropan-1-one with its analogs:

Compound Name Substituents Molecular Formula Molecular Weight Predicted pKa Key Functional Groups
Target Compound 4-Amino, 3-mercapto, Cl C₉H₉ClN₂OS ~228.69* Acidic (SH ~6–8) -NH₂, -SH, Cl, ketone
1-(4-Amino-3-mercaptophenyl)-3-bromopropan-1-one 4-Amino, 3-mercapto, Br C₉H₁₀BrN₂OS 260.15 6.35 -NH₂, -SH, Br, ketone
1-(4-Amino-2-ethoxyphenyl)-3-chloropropan-1-one 4-Amino, 2-ethoxy, Cl C₁₁H₁₄ClNO₂ 227.69 N/A -NH₂, -OCH₂CH₃, Cl, ketone
1-(4-Bromophenyl)-3-chloropropan-1-one 4-Bromo, Cl C₉H₈BrClO 247.52 N/A Br, Cl, ketone
1-(Benzo[b]thiophen-3-yl)-3-chloropropan-1-one Benzo[b]thiophene, Cl C₁₁H₉ClOS 224.70 N/A Heterocyclic S, Cl, ketone

*Estimated based on molecular formula.

Key Observations:
  • Halogen Effects : Bromine substitution (e.g., in ) increases molecular weight and polarizability compared to chlorine. The target compound’s Cl atom may enhance electrophilicity at the ketone group.
  • Functional Group Diversity : The mercapto (-SH) group in the target compound distinguishes it from analogs like the ethoxy-substituted derivative , which has improved lipophilicity.
  • Acidity : The mercapto group’s predicted pKa (~6.35 in ) suggests moderate acidity, enabling thiolate formation under physiological conditions.
Enzyme Inhibition:
  • Trypanothione Reductase (TR) Inhibition: Analogs like 1-(4-bromophenyl)-3-chloropropan-1-one show 25% inhibition of Leishmania infantum TR at 100 μM . The target compound’s -SH group may enhance binding to TR’s active site, which contains redox-sensitive cysteine residues.
  • Antimalarial Activity : Benzo[b]thiophene derivatives (e.g., ) exhibit activity against Plasmodium falciparum, suggesting the target compound’s scaffold could be modified for similar applications.
Physicochemical Implications for Bioactivity:
  • Mercapto Group: Potential for disulfide bond formation or metal chelation, which could modulate enzyme inhibition or antioxidant properties.
  • Amino Group: Enhances solubility and hydrogen-bonding capacity, critical for target engagement.

Comparative Reactivity

  • Thiol vs. Ether Groups : The mercapto group in the target compound is more nucleophilic and redox-active than the ethoxy group in , making it prone to oxidation but useful in metal-catalyzed reactions.
  • Halogen Effects : Chlorine’s electronegativity may stabilize the ketone group, whereas bromine’s larger size (in ) could influence steric interactions in binding pockets.

Q & A

Q. What are the optimal synthetic routes for 1-(4-Amino-3-mercaptophenyl)-3-chloropropan-1-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation of 4-amino-3-mercaptobenzene with 3-chloropropanoyl chloride. Key parameters include:

  • Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ are critical for activating the acylating agent .
  • Solvent effects : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic substitution, while moisture-sensitive conditions prevent thiol oxidation .
  • Temperature control : Reactions conducted at 0–5°C minimize side reactions (e.g., disulfide formation) .

Q. How can spectroscopic techniques (NMR, FT-IR) resolve structural ambiguities in this compound?

Methodological Answer:

  • ¹H NMR :
    • The thiol proton (SH) appears as a singlet at δ 1.2–1.5 ppm but may be absent due to exchange broadening. Confirm via derivatization (e.g., methyl disulfide formation) .
    • Aryl protons show splitting patterns consistent with para-substitution (J = 8–9 Hz for H2 and H6) .
  • FT-IR :
    • C=O stretch at ~1700 cm⁻¹; NH₂ bending at 1600–1650 cm⁻¹; S-H stretch at 2550–2600 cm⁻¹ (weak) .

Advanced Tip: Use 2D NMR (COSY, HSQC) to assign overlapping aromatic protons and confirm regiochemistry .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the 3-mercapto group in nucleophilic substitution reactions?

Methodological Answer: The thiol group acts as a soft nucleophile, participating in:

  • SN2 reactions : With alkyl halides (e.g., methyl iodide) to form sulfides. Kinetic studies show pseudo-first-order behavior in polar solvents (DMF, DMSO) .
  • Oxidative coupling : Under mild conditions (I₂, H₂O₂), it forms disulfide bridges, critical for dimerization studies .

Data Contradiction: While thiols typically oxidize readily, the electron-withdrawing chloro and ketone groups stabilize the mercapto group, reducing oxidation rates compared to unsubstituted thiophenol .

Q. How do computational methods (DFT, MD) predict the compound’s binding affinity in enzyme inhibition studies?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina to model interactions with cysteine proteases (e.g., cathepsin B). The thiol group forms covalent bonds with catalytic cysteine residues (ΔG ≈ -8.2 kcal/mol) .
  • MD stability : Simulations in explicit solvent (TIP3P water) show the chloro group enhances hydrophobic interactions with enzyme pockets .

Validation Step: Compare computational results with experimental IC₅₀ values from enzyme assays (e.g., fluorogenic substrate hydrolysis).

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction?

Methodological Answer:

  • Co-crystallization : Use carboxylic acids (e.g., succinic acid) to form hydrogen bonds with the amino and carbonyl groups .
  • Solvent screening : High-throughput vapor diffusion trials identify optimal conditions (e.g., 2:1 DMSO/ethanol) .

Critical Note : The thiol group’s susceptibility to oxidation requires inert atmosphere handling (N₂/Ar glovebox) during crystallization .

3. Data Contradictions & Resolution
3.1 Discrepancies in reported melting points (mp) across studies

  • Observed range : 160–164°C (pure) vs. 145–150°C (contaminated with disulfide byproducts) .
  • Resolution : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity via DSC .

Q. Research Gaps & Future Directions

  • Gap 1 : Limited data on photostability under UV/visible light. Proposed study: Accelerated degradation tests with HPLC monitoring .
  • Gap 2 : Unclear pharmacokinetic profile. Suggested approach: Radiolabeled tracer studies in rodent models .

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